N-(3-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}phenyl)-2-nitrobenzamide
Overview
Description
N-(3-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}phenyl)-2-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitrobenzamide moiety, and an oxopropan-2-yl linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}phenyl)-2-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-methoxyphenylacetic acid: This can be achieved through the Friedel-Crafts acylation of anisole with chloroacetic acid.
Formation of 4-methoxyphenylacetyl chloride: This intermediate is prepared by reacting 4-methoxyphenylacetic acid with thionyl chloride.
Synthesis of 1-(4-methoxyphenyl)-1-oxopropan-2-yl acetate: This step involves the esterification of 4-methoxyphenylacetyl chloride with acetic anhydride.
Coupling with 3-hydroxyphenyl-2-nitrobenzamide: The final step involves the coupling of 1-(4-methoxyphenyl)-1-oxopropan-2-yl acetate with 3-hydroxyphenyl-2-nitrobenzamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}phenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 2-amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}phenyl)-2-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the nitro group may participate in redox reactions, influencing cellular oxidative stress pathways. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
Bemotrizinol: A compound with a similar methoxyphenyl group, used in sunscreens for its UV-absorbing properties.
N-(4-methoxyphenyl)-2-chloroacetamide: Shares the methoxyphenyl moiety and is used in the synthesis of various organic compounds.
Uniqueness
N-(3-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}phenyl)-2-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
N-[3-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxyphenyl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-15(22(26)16-10-12-18(30-2)13-11-16)31-19-7-5-6-17(14-19)24-23(27)20-8-3-4-9-21(20)25(28)29/h3-15H,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROVCVCAVSELOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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